
2-(Tert-butoxycarbonyl)-4,4,4-trifluorobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butoxycarbonyl)-4,4,4-trifluorobutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, while the trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxycarbonyl)-4,4,4-trifluorobutanoic acid typically involves the following steps:
Formation of the Boc-protected amine: The Boc group is introduced to an amine using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxycarbonyl)-4,4,4-trifluorobutanoic acid undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Major Products
Deprotection: Removal of the Boc group yields the free amine.
Substitution: Introduction of other functional groups in place of the trifluoromethyl group.
Scientific Research Applications
2-(Tert-butoxycarbonyl)-4,4,4-trifluorobutanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Tert-butoxycarbonyl)-4,4,4-trifluorobutanoic acid involves the protection of amine groups through the formation of a stable carbamate. The Boc group is stable under basic conditions and can be selectively removed under acidic conditions, allowing for controlled deprotection during synthesis . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it useful in drug development .
Comparison with Similar Compounds
Similar Compounds
2-(Tert-butoxycarbonyl)-4,4,4-trifluorobutanol: Similar structure but with an alcohol group instead of a carboxylic acid.
2-(Tert-butoxycarbonyl)-4,4,4-trifluorobutylamine: Similar structure but with an amine group instead of a carboxylic acid.
Uniqueness
2-(Tert-butoxycarbonyl)-4,4,4-trifluorobutanoic acid is unique due to the presence of both the Boc protecting group and the trifluoromethyl group, which provide stability and reactivity in various chemical reactions. Its combination of properties makes it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C9H13F3O4 |
|---|---|
Molecular Weight |
242.19 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid |
InChI |
InChI=1S/C9H13F3O4/c1-8(2,3)16-7(15)5(6(13)14)4-9(10,11)12/h5H,4H2,1-3H3,(H,13,14) |
InChI Key |
WQTLHVFQFZLNDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


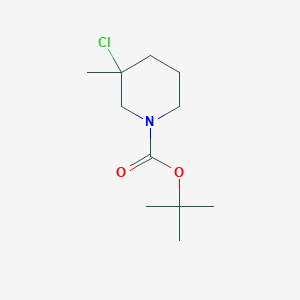
![Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B13952429.png)
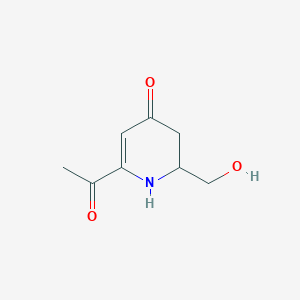
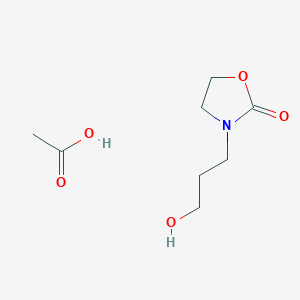
![1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B13952455.png)
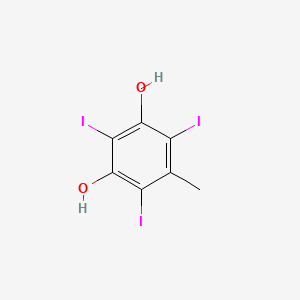
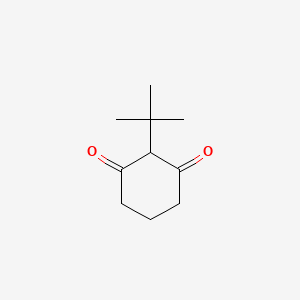

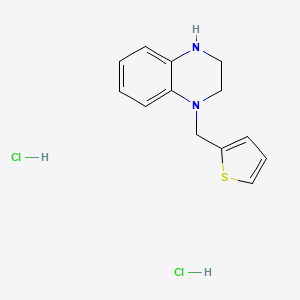
![5-Benzyl-2-(4-bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952487.png)

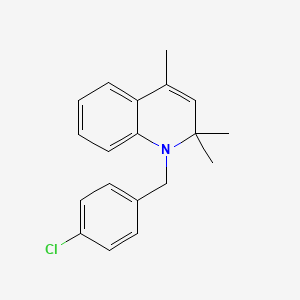

![Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one](/img/structure/B13952513.png)
